molecular formula C18H15Cl2NO3S B2582491 Methyl 4-(2-(3,4-dichlorophenyl)thiazolidine-3-carbonyl)benzoate CAS No. 2034287-94-8

Methyl 4-(2-(3,4-dichlorophenyl)thiazolidine-3-carbonyl)benzoate

Cat. No. B2582491
CAS RN: 2034287-94-8
M. Wt: 396.28
InChI Key: YFVJRHGSFUKXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(2-(3,4-dichlorophenyl)thiazolidine-3-carbonyl)benzoate”, commonly known as MDPTB, is a thiazolidine derivative. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been studied using combined experimental and theoretical approaches .


Chemical Reactions Analysis

Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives have been established based on their spectral data, elemental analyses, and alternative synthetic routes .

Scientific Research Applications

1. Synthesis and Evaluation of Nitrogen and Sulfur Containing Heterocyclic Compounds

Compounds similar to Methyl 4-(2-(3,4-dichlorophenyl)thiazolidine-3-carbonyl)benzoate have been synthesized and evaluated for their pharmacological activities. For instance, 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones and 2-(2",4"-dichlorophenyl)-2,5-dimethyl-3-(substituted-1',3'-benzothiazol-2'-yl)-1,3-thiazolidin-4-ones have shown significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).

2. Corrosion Inhibition in Oil-Well Tubular Steel

Thiazole derivatives, which are structurally similar to this compound, have been studied as effective corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These compounds act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm, indicating their potential for protecting industrial materials (Yadav, Sharma, & Kumar, 2015).

3. Synthesis of Novel Calcium Antagonists

Benzothiazoline derivatives, related to this compound, have been synthesized and analyzed for their calcium antagonistic activity. These compounds showed potent in vitro Ca2+ antagonistic activity and effectiveness in various biological systems, indicating their potential in developing new treatments for hypertension and related cardiovascular conditions (Yamamoto et al., 1988).

4. Antimicrobial and Anthelmintic Activities

Various thiazolidine derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities. These studies provide insights into the potential of these compounds, including those similar to this compound, in treating bacterial and parasitic infections (Naganagowda & Padmashali, 2010).

5. Anticancer Potential

Studies on thiazolidinone derivatives, structurally related to this compound, have demonstrated significant anticancer activities. These compounds were evaluated against various cancer cell lines, showing promise as potential therapeutic agents in oncology (Havrylyuk et al., 2010).

Mechanism of Action

The title compound makes many hydrophobic interactions with the residues which surround the binding pocket .

Safety and Hazards

The title compound is reported to be non-toxic and non-hemolytic on human blood .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S/c1-24-18(23)12-4-2-11(3-5-12)16(22)21-8-9-25-17(21)13-6-7-14(19)15(20)10-13/h2-7,10,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJRHGSFUKXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.